molecular formula C10H12N2O B110969 6-Amino-3,3-dimethylindolin-2-one CAS No. 100510-65-4

6-Amino-3,3-dimethylindolin-2-one

Cat. No.: B110969
CAS No.: 100510-65-4
M. Wt: 176.21 g/mol
InChI Key: IWARVYFPBLDOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3,3-dimethylindolin-2-one is a functionalized indolin-2-one derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. Its core structure is a key building block for the synthesis of novel substituted indolin-2-one derivatives, which have been investigated as potent and selective inhibitors of protein kinases, including p38 mitogen-activated protein (MAP) kinase . This compound provides researchers with a strategic starting point for developing small-molecule therapeutics targeting inflammatory pathways and proliferative diseases. The indolin-2-one core is a recognized structure in the design of biologically active compounds, and its derivatives are frequently explored for their interactions with various enzyme targets . The amino group at the 6-position offers a handle for further chemical modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening campaigns. Research into related spiro[indole-3,4'-pyridine] compounds highlights the ongoing interest in complex indole-based structures for developing new agents with potential antibacterial and antioxidant properties . This product is intended for research and further manufacturing applications exclusively and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARVYFPBLDOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544514
Record name 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100510-65-4
Record name 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100510-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 6 Amino 3,3 Dimethylindolin 2 One and Its Analogues

Established Synthetic Routes for 6-Amino-3,3-dimethylindolin-2-one

A primary and well-documented strategy to construct the core of this compound involves a multi-step sequence that begins with the celebrated Fischer indole (B1671886) synthesis.

Multi-step Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org For the target molecule, a substituted phenylhydrazine is reacted with methyl isopropyl ketone to construct the key 2,3,3-trimethyl-3H-indole intermediate, which is then elaborated over several steps.

The synthesis commences with the reaction of a substituted phenylhydrazine with an unsymmetrical ketone to generate the required 3,3-dimethyl substitution pattern on the resulting heterocyclic ring.

The reaction between a phenylhydrazine derivative and methyl isopropyl ketone (3-methyl-2-butanone) first yields an intermediate phenylhydrazone. wikipedia.org This is followed by an acid-catalyzed intramolecular cyclization. The choice of acid catalyst is critical, with Brønsted acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid, or Lewis acids such as zinc chloride, being commonly employed. wikipedia.orgnih.gov The hydrazone isomerizes to its enamine tautomer, which, after protonation, undergoes a decisive rsc.orgrsc.org-sigmatropic rearrangement to form a new carbon-carbon bond. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) afford the aromatic heterocycle. wikipedia.org

In the context of synthesizing the precursor to the title compound, 4-nitrophenylhydrazine (B89600) is the logical starting material. Its condensation with methyl isopropyl ketone and subsequent Fischer cyclization yields 2,3,3-trimethyl-5-nitro-3H-indole (a nitroindolenine). nih.gov The use of a nitro-substituted phenylhydrazine is a common strategy to install the nitrogen functionality on the benzene (B151609) ring at an early stage, which can later be reduced to the desired amine. A documented example for a related analogue involves the reaction of (4-iodophenyl)hydrazine with 3-methyl-2-butanone (B44728) in refluxing glacial acetic acid to produce 5-iodo-2,3,3-trimethyl-3H-indole. doi.org

Table 1: Representative Conditions for Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-Indole Analogues

Starting Hydrazine Ketone Catalyst/Solvent Conditions Product Yield Reference
Phenylhydrazine Methyl isopropyl ketone Sulfuric Acid 95°C, 2 hours 2,3,3-Trimethyl-3H-indole 94% google.com
(4-Iodophenyl)hydrazine 3-Methyl-2-butanone Glacial Acetic Acid Reflux, 12 hours 5-Iodo-2,3,3-trimethyl-3H-indole Not specified doi.org
p-Nitrophenylhydrazine Methyl isopropyl ketone Acetic Acid / HCl Reflux 2,3,3-Trimethyl-5-nitro-3H-indole 30% nih.gov

The outline specifies the reduction of the indole nucleus to a 2,3-dihydro-indole, or indoline (B122111). This is a common transformation for producing indoline analogues, which are themselves an important class of compounds. This reduction can be accomplished using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with chemical reductants like sodium cyanoborohydride.

It is important to note that for the direct synthesis of the title compound, 6-Amino-3,3-dimethylindolin-2-one , the 2,3,3-trimethyl-3H-indole intermediate would need to be converted to the corresponding oxindole (B195798). This transformation is not a simple reduction but rather an oxidative rearrangement or cleavage, representing a divergence from this specific step for the synthesis of the title compound versus its non-oxidized analogues.

As discussed previously, the most efficient synthesis introduces the nitro group at the start of the sequence using a nitrated phenylhydrazine. nih.gov However, an alternative approach involves the direct nitration of the pre-formed heterocyclic core. The nitration of indoline or oxindole rings typically occurs on the benzene portion of the molecule. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed, although care must be taken to control the reaction conditions to avoid over-nitration or side reactions, given the electron-rich nature of the heterocyclic system. The synthesis of various 6-nitroindole (B147325) derivatives has been reported, demonstrating the feasibility of introducing this group onto the indole scaffold. rsc.org

The final key transformation is the reduction of the nitro group to the target 6-amino functionality. This is a standard and high-yielding reaction in organic synthesis. A variety of reducing agents can be used, including metal-acid combinations (e.g., SnCl₂, Fe/HCl), catalytic hydrogenation (H₂ over Pd, Pt, or Ni), or other metallic reductants. One reported method for a similar system involves the reduction of 2,3,3-trimethyl-5-nitro-3H-indolenine using zinc dust and sodium hydroxide (B78521) in an alcohol solvent. lpnu.ua

Prior to or following this reduction, an acylation step may be performed. This can serve to protect the indoline nitrogen or the newly formed aromatic amine during subsequent synthetic manipulations. Standard acylation agents like acid chlorides or anhydrides in the presence of a base are typically used.

Alternative Synthetic Approaches for Indoline Compounds

Beyond the classical Fischer synthesis, a number of modern methods have been developed for the construction of indoline and, more specifically, 3,3-disubstituted oxindole cores. These contemporary routes offer alternative disconnections and often provide access to diverse analogues under mild conditions.

Recent advances in catalysis have enabled the synthesis of indoline compounds via palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates. This method is noted for its efficiency and use of mild conditions.

For the direct synthesis of the 3,3-disubstituted oxindole core, which is central to the title compound, several innovative strategies have been reported. One modular approach utilizes readily available nitrones and acrylic acids to build the oxindole framework, a method that has been demonstrated on a gram scale. nih.gov Another powerful technique involves the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes under metal-free conditions, using an oxidant like (diacetoxy)iodobenzene to initiate a radical alkylation/cyclization cascade. researchgate.net These methods provide efficient and flexible entry points to a wide array of structurally complex oxindoles.

Advanced Synthetic Strategies for Indolin-2-one Scaffolds

The development of advanced synthetic strategies has enabled the synthesis of structurally diverse and stereochemically defined indolin-2-one derivatives. These methods are crucial for creating libraries of compounds for drug discovery and for synthesizing complex natural products.

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their stereochemistry. youtube.com Therefore, the enantioselective synthesis of chiral indolin-2-one derivatives is of significant interest. acs.org

A prominent method for introducing a chiral center at the C3 position of the indolin-2-one core is the asymmetric alkynylation of isatins or their corresponding ketimines. researchgate.netnih.govnih.govacs.orgresearchgate.net This reaction involves the addition of a terminal alkyne to the carbonyl or imine group of the isatin (B1672199) derivative, creating a propargyl alcohol or amine, respectively.

Several catalytic systems have been developed to achieve high enantioselectivity in this transformation. One approach utilizes a hybrid catalyst system composed of a chiral phase-transfer catalyst and a transition-metal catalyst, such as silver acetate. acs.org Another effective method employs a Zn(OCOCF₃)₂/chiral bis(sulfonamide)-diamine (BSDA) complex to catalyze the addition of alkynes to isatins. researchgate.net Silver-catalyzed alkynylation of isatin derivatives, using a chiral quaternary ammonium (B1175870) salt derived from quinine (B1679958) as a cationic inducer, has also been shown to produce chiral 3-alkynyl-3-hydroxy-2-oxindoles in high yields and with excellent enantioselectivity. nih.govresearchgate.net

The asymmetric alkynylation of isatin-derived N-Boc ketimines has been studied mechanistically, revealing that a guanidine-amide promoted copper catalyst can lead to the formation of the desired product with high stereoselectivity. nih.gov The catalyst facilitates the formation of a highly nucleophilic copper acetylene (B1199291) species, which then attacks the ketimine from a specific face due to steric interactions, resulting in a high degree of enantiocontrol. nih.gov

Chiral catalysts are essential for achieving high levels of enantioselectivity in the synthesis of chiral indolin-2-ones. youtube.com These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. youtube.com

In addition to the catalysts used for asymmetric alkynylation, other chiral catalytic systems have been developed for different types of enantioselective transformations leading to indoline derivatives. For example, chiral aminophosphines have been used as catalysts in the asymmetric double-Michael reaction to produce indolines with moderate asymmetric induction. nih.govnih.gov Palladium-catalyzed asymmetric allylic amination of allylic esters with isatin derivatives, using a P,olefin-type chiral ligand, has also been reported to proceed with good-to-high enantioselectivity. beilstein-journals.orgbeilstein-journals.org

Ruthenium-catalyzed enantioselective C-H functionalization represents another advanced strategy for accessing optically active indoline derivatives. thieme-connect.com This method utilizes a transient chiral directing group, which interacts with the metal catalyst to control the stereochemical outcome of the reaction. thieme-connect.com

The synthesis of substituted indolin-2-ones is often driven by the desire to create compounds with specific biological activities. acs.orgnih.govnih.govmdpi.comresearchgate.net By modifying the substituents on the indolin-2-one scaffold, researchers can tune the pharmacological properties of the molecules.

For instance, 3-substituted indolin-2-ones have been designed and synthesized as a novel class of tyrosine kinase inhibitors. acs.orgnih.gov Structure-activity relationship studies have shown that the nature of the substituent at the C3 position significantly influences the selectivity of these compounds for different receptor tyrosine kinases. acs.orgnih.gov Similarly, the introduction of different N-substituents to a pyrrole (B145914) moiety attached to the C-3 position of indolin-2-one can enhance their biological activities. nih.gov

Palladium-catalyzed direct C-H alkylation at the 2-position of the indole ring has been developed, providing a regioselective method for introducing alkyl groups. acs.org Furthermore, palladium-catalyzed arylation of ortho-alkynylanilines with arylsiloxanes allows for the efficient synthesis of 2,3-disubstituted indoles. rsc.org These methods expand the toolbox for creating a diverse range of substituted indolin-2-one derivatives for targeted applications in areas such as anti-inflammatory and anticancer drug discovery. mdpi.com

Data Tables

Table 1: Chiral Catalysts in the Asymmetric Synthesis of Indolin-2-one Derivatives

Catalyst SystemReaction TypeSubstrateProductEnantioselectivity (ee)Reference
Zn(OCOCF₃)₂/Chiral Bis(sulfonamide)-diamine (BSDA)Asymmetric AlkynylationIsatins3-Alkynyl-3-hydroxy-2-oxindolesModerate to Excellent researchgate.net
Silver-Chiral Quaternary Ammonium Salt (from Quinine)Asymmetric AlkynylationIsatin Derivatives3-Alkynyl-3-hydroxy-2-oxindolesUp to 99% nih.govresearchgate.net
Copper/Guanidine-amideAsymmetric AlkynylationIsatin-derived N-Boc ketimineS-configuration productExcellent nih.gov
Chiral AminophosphinesAsymmetric Double-Michael Reactionortho-Tosylamidophenyl malonate and 3-butyn-2-oneIndolinesModerate nih.govnih.gov
Palladium/P,olefin-type Chiral LigandAsymmetric Allylic AminationAllylic esters and Isatin derivativesN-substituted isatinsGood to High beilstein-journals.orgbeilstein-journals.org
Ruthenium/Chiral α-methylamineEnantioselective C-H Functionalization4-Formyl-substituted arenes3,4-Disubstituted indolinesGood thieme-connect.com

Synthesis of Substituted Indolin-2-ones for Targeted Applications

Design and Synthesis of 3,5-Substituted Indolin-2-one Derivatives

The indolin-2-one core is a privileged scaffold in medicinal chemistry, and its substitution at the C3 and C5 positions has been a key strategy for developing novel therapeutic agents. Researchers have devised various synthetic routes to access a diverse range of 3,5-substituted indolin-2-one derivatives.

A notable approach involves a multi-step synthesis commencing from isatin, a versatile starting material. asianpubs.org The process typically begins with the Knoevenagel condensation of isatin with compounds containing an active methylene (B1212753) group. researchgate.net This reaction is often catalyzed by a base such as diethylamine (B46881) or piperidine. For instance, the reaction of isatin with various ketones in the presence of diethylamine in ethanol (B145695) leads to the formation of 3-substituted indolin-2-one derivatives. nih.govfarmaceut.org

Another strategy focuses on the parallel synthesis of 3,5,6-substituted indolin-2-ones, offering three points of diversification for creating extensive compound libraries. acs.org This method utilizes 1,5-difluoro-2,4-dinitrobenzene (B51812) as a key building block. acs.org

The synthesis of 3-(substituted benzylidenyl)indolin-2-ones has also been explored, with a focus on introducing bulky groups on the phenyl ring at the C-3 position. nih.gov These modifications have been shown to influence the biological activity of the resulting compounds, highlighting the importance of strategic substituent placement. nih.gov

Furthermore, a series of novel 1,3,5-substituted indolin-2-one derivatives have been synthesized and evaluated for their potential as Src tyrosine kinase inhibitors. nih.gov The synthetic strategies employed often involve the functionalization of a pre-existing indolin-2-one core or the construction of the heterocyclic ring system from acyclic precursors.

The following table provides examples of synthesized 3,5-substituted indolin-2-one derivatives and their reported yields.

CompoundStarting MaterialsReagents and ConditionsYield (%)Reference
3-(2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl)indolin-2-oneIsatin, 2,5-dimethylthiophen-3-yl methyl ketoneDiethylamine, Ethanol, room temperatureNot specified farmaceut.org
3-(2-oxo-2-phenylethylidene)indolin-2-one3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-oneDilute HCl, EthanolNot specified farmaceut.org
N-allyl-3-(2-oxo-2-phenylethylidene)indolin-2-oneN-allyl isatin, AcetophenoneDiethylamine, Ethanol, reflux; then Glacial acetic acid, HCl, refluxNot specified nih.gov
3-(3-hydroxyphenyl)-indolin-2-oneNot specifiedNot specifiedNot specified mdpi.com
Preparation of Indolin-2-one Derivatives Bearing Amino Acid Moieties

The incorporation of amino acid moieties into the indolin-2-one scaffold represents a significant synthetic endeavor aimed at enhancing biological activity and exploring new chemical space. A convenient method for achieving this involves the synthesis of indolin-2-ones substituted at the C3 position with an aminomethylene group that carries various amino acid fragments. researchgate.netnih.gov

The synthetic approach often begins with the preparation of a suitable indolin-2-one precursor. This precursor can then be reacted with an amino acid derivative under conditions that facilitate the formation of an amide or a similar linkage. For example, a Knoevenagel condensation between a 5-substituted indolin-2-one and a pyrrole derivative bearing a carboxylic acid can be followed by an amidation reaction with different amines to introduce the amino acid moiety. nih.gov

The choice of protecting groups for the amino acid is a critical consideration in these syntheses to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group is a commonly used protecting group for the amino function. researchgate.net

The following table summarizes the synthesis of an indolin-2-one derivative bearing an amino acid moiety.

CompoundStarting MaterialsReagents and ConditionsYield (%)Reference
Indolin-2-ones with aminomethylene group bearing amino acid moietiesIsatin, Amino acid derivativesNot specifiedNot specified researchgate.netnih.gov

Synthetic Challenges and Optimization in this compound Production

The synthesis of this compound, while not explicitly detailed in the provided search results, can be inferred to present challenges common to the synthesis of substituted indolin-2-ones, particularly concerning yield, purity, and stereochemistry.

Yield Enhancement and Purity Considerations

Optimization of reaction conditions is crucial for maximizing yield. This includes the careful selection of solvents, catalysts, reaction temperatures, and reaction times. For instance, in the Knoevenagel condensation for preparing 3-substituted indolin-2-ones, the choice of base (e.g., diethylamine, piperidine) can significantly impact the reaction's efficiency. researchgate.netnih.gov

Purification of the final product and intermediates is another critical aspect. Chromatographic techniques, such as column chromatography, are often employed to separate the desired product from unreacted starting materials, byproducts, and isomers. nih.gov Recrystallization is also a common method for obtaining highly pure crystalline products. farmaceut.org

The scale of the reaction can also influence the yield and purity. A protocol that works well on a laboratory scale may require significant optimization for large-scale production. For example, a gram-scale synthesis of a 3-nitroindole derivative was successfully demonstrated with a high yield, indicating the scalability of certain synthetic methods. nih.gov

Stereochemical Control and Diastereomeric Ratios

When a chiral center is introduced into the indolin-2-one structure, as is the case with many 3-substituted derivatives, the control of stereochemistry becomes a significant challenge. The formation of diastereomers is a common issue, and their separation can be difficult. researchgate.netnih.gov

The diastereomeric ratio of the products can often be influenced by the reaction conditions, including the choice of catalyst and solvent. For instance, in the synthesis of nitrile-containing spirooxindoles, different diastereomeric ratios were observed. researchgate.net In some cases, the diastereomers are not easily separable by standard chromatographic methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of a product mixture. researchgate.netnih.gov The presence of two distinct sets of signals in the NMR spectrum for the different diastereomers allows for their quantification. researchgate.net

In some synthetic strategies, the stereochemistry of a newly formed chiral center may not be critical if it is destroyed in a subsequent step. nih.gov However, for the synthesis of enantiomerically pure final products, stereoselective methods are required. This can involve the use of chiral catalysts, chiral auxiliaries, or enantioselective reagents. The development of asymmetric catalytic methods for the synthesis of 3,3-disubstituted indolin-2-ones is an active area of research. dntb.gov.ua

The following table highlights examples where diastereomeric ratios were a key consideration in the synthesis of indolin-2-one derivatives.

ReactionProductDiastereomeric RatioAnalytical MethodReference
Intramolecular [5 + 2] Cycloaddition8-Oxabicyclo[3.2.1]oct-3-enone derivative10:11H NMR nih.gov
Base-promoted dimerization of MBH carbonates of isatinEthylene-bridged bis(3-methylene)oxindole derivatives~4:1Not specified researchgate.net
Esterification of substituted isoindolinones with amino acidsDiastereomeric estersMixture of diastereomers1H NMR researchgate.net

Iv. Computational and Theoretical Studies on 6 Amino 3,3 Dimethylindolin 2 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.comfarmaceut.org It is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand (such as an indolin-2-one derivative) and a protein target. farmaceut.orgnih.gov

Computational studies on various indolin-2-one derivatives have successfully predicted their binding conformations and energies within the active sites of several key protein targets. For instance, in a study targeting p21-activated kinase 4 (PAK4), a series of indolin-2-one derivatives were designed and evaluated. The most potent compounds, including 12g , exhibited strong inhibitory activity with IC50 values as low as 16 nM. nih.gov Molecular docking of compound 12g revealed its binding mode within the PAK4 active site, rationalizing its high potency. nih.gov

Similarly, a virtual screening of 360 designed oxindole (B195798) derivatives against vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial regulator in tumor angiogenesis, identified several potential candidates. nih.gov Compounds BIATAM , CIHTAM , and IATAM showed high docking scores (>7 kcal/mol) and favorable interactions within the VEGFR-2 binding pocket. nih.gov In another study, docking simulations of indolin-2-one derivatives against cyclooxygenase-2 (PDB ID: 3LN1) were performed to understand their anticancer activity, with the Rerank Score indicating the interaction energy. aip.org

These studies demonstrate that the indolin-2-one scaffold can be effectively accommodated in various enzyme active sites, forming stable complexes. The binding energy, often calculated as a docking score or in kcal/mol, quantifies the stability of the ligand-protein complex, with lower energy values indicating stronger binding. nih.gov

Table 1: Predicted Interaction Energies of Indolin-2-one Derivatives with Protein Targets
Compound/DerivativeProtein TargetBinding Affinity/ActivityReference
Compound 12dPAK4IC50 = 16 nM nih.gov
Compound 11bPAK4IC50 = 22 nM nih.gov
Compound 12gPAK4IC50 = 27 nM nih.gov
BIATAMVEGFR-2Docking Score > 7 kcal/mol nih.gov
Compound 5l (Z isomer)CDK2Docking Energy = -8.593 kcal/mol mdpi.com
Compound 5l (Z isomer)FLT3Docking Energy = -9.398 kcal/mol mdpi.com

The potency of a ligand is heavily dependent on its specific interactions with amino acid residues in the protein's binding pocket. Docking studies are crucial for identifying these key interactions, which typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govaip.org

For oxindole derivatives targeting VEGFR-2, docking studies revealed crucial hydrogen bond interactions with hinge region residues, which are essential for inhibitory activity. nih.gov The lead compound, BIATAM , demonstrated strong hydrogen bonding and hydrophobic contacts within the binding pocket. nih.gov Similarly, the potent PAK4 inhibitor 12g was found to interact with key residues in the kinase domain, and these interactions were further validated by Western blot analysis showing inhibition of the PAK4/LIMK1/cofilin signaling pathway. nih.gov

In a study targeting dual FLT3/CDK2 kinases, the oxindole-based derivative 5l was docked into the respective active sites. With CDK2, compound 5l formed hydrogen bonds with residues Glu81, Leu83, Gln85, and Lys89. mdpi.com The analysis of these interactions provides a structural basis for the observed high potency and guides further optimization of the scaffold for enhanced selectivity and efficacy. nih.gov

Table 2: Key Amino Acid Residue Interactions for Indolin-2-one Derivatives
CompoundProtein TargetKey Interacting ResiduesInteraction TypeReference
Oxindole_19VEGFR-2 (3VID)Hinge Region ResiduesHydrogen Bonding nih.gov
Compound 5lCDK2 (3TI1)Glu81, Leu83, Gln85, Lys89Hydrogen Bonding mdpi.com
Indolin-2-one derivativesCOX-2 (3LN1)Not specifiedHydrogen Bonding, π-π Stacking aip.org
BIATAMVEGFR-2Not specifiedHydrogen Bonding, Hydrophobic Contacts nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. researchgate.netcapes.gov.br These methods provide detailed information on molecular structure, orbital energies, and reactivity indices. ijrar.orgresearchgate.net

DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule through geometry optimization. For instance, a study on Ethyl indole-2-carboxylate used the B3LYP/6-311++G(d,p) level of theory to compute its optimized bond lengths and angles. ijrar.org The calculations showed that the C4-C9 bond length in the benzene (B151609) ring was the longest at 1.426 Å, and the C10-O11 bond length of 1.216 Å confirmed its double bond character. ijrar.org Such analyses for 6-amino-3,3-dimethylindolin-2-one would reveal how the amino and dimethyl substitutions affect the geometry of the core oxindole structure.

Electronic structure analysis involves examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov DFT calculations on the lead oxindole derivative BIATAM confirmed its chemical stability, which is essential for a drug candidate. nih.gov Natural Bond Orbital (NBO) analysis further explains charge transfer and delocalization within the molecule due to intramolecular interactions. ijrar.org

Table 3: Selected Optimized Geometrical Parameters for Ethyl indole-2-carboxylate
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Reference
Bond LengthC4-C91.426 Å ijrar.org
Bond LengthC10-O111.216 Å ijrar.org
Bond LengthC2-C101.465 Å ijrar.org
Bond AngleN1-C2-C3109.29° ijrar.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactive sites. arxiv.org The MEP surface illustrates the charge distribution on a molecule, identifying regions prone to electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (nucleophilic centers), while blue regions represent positive potential (electrophilic centers). arxiv.org For indole (B1671886) derivatives, these maps help visualize how substituents alter the reactivity of the heterocyclic core. researchgate.net

Table 4: Calculated Global Reactivity Descriptors for Indole-7-carboxyldehyde (I7C)
DescriptorSymbolValueReference
Ionization PotentialIP6.40 eV arxiv.org
Electron AffinityEA1.75 eV arxiv.org
Electronegativityχ4.07 eV arxiv.org
Hardnessη2.32 eV arxiv.org
SoftnessS0.21 eV arxiv.org
Chemical PotentialCP-4.07 eV arxiv.org

Non-linear optical (NLO) materials are of great interest for applications in photonics and telecommunications. arxiv.org Organic molecules with extended π-conjugation, like indole derivatives, are promising candidates for NLO materials. arxiv.orgresearchgate.net Computational methods are used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). arxiv.orgnih.gov

A computational study on Indole-7-carboxyldehyde (I7C) investigated its NLO properties. The high calculated values for dipole moment, polarizability, and first-order hyperpolarizability suggested that I7C has the potential for good NLO behavior. arxiv.org The presence of donor and acceptor groups across the π-conjugated system enhances intramolecular charge transfer, which is a key factor for a high NLO response. The amino group at position 6 of this compound would act as an electron donor, potentially leading to significant NLO properties.

Table 5: Calculated Non-Linear Optical Parameters for Indole-7-carboxyldehyde (I7C)
ParameterCalculated ValueReference
Dipole Moment (μ)4.86 Debye arxiv.org
Linear Polarizability (α)15.25 x 10-24 esu arxiv.org
First-Order Hyperpolarizability (β)5.88 x 10-30 esu arxiv.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. For the indolin-2-one class of compounds, to which this compound belongs, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. acs.org These studies systematically alter different parts of the molecule—such as the core scaffold, substituents, and their positions—and assess the resulting impact on a specific biological endpoint, such as enzyme inhibition or receptor binding. nih.gov

For instance, in the development of tyrosine kinase inhibitors, the indolin-2-one scaffold is a well-established pharmacophore. acs.orgresearchgate.net SAR studies on 3-substituted indolin-2-ones have revealed that the nature of the substituent at the C-3 position dramatically influences selectivity and potency. acs.org Modifications at other positions, such as the C-6 amino group of this compound, can be used to modulate physicochemical properties like solubility and to introduce new interaction points with the target protein. For example, indolinones substituted at the C-6 position with a methoxycarbonyl group have been identified as selective inhibitors of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptor kinases. acs.org

A study on bis-indolinone derivatives revealed that substitutions on the indolinone ring system significantly impact antiproliferative activity. Shifting a chlorine atom from position 4 to position 5 on the indolinone ring, for example, increased the compound's potency against cancer cell lines. nih.gov This highlights the sensitivity of the biological response to the precise arrangement of functional groups on the scaffold.

Drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which are integral to developing derivatives from scaffolds like this compound. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target. nih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. youtube.com LBDD methods, such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), involve analyzing a set of active compounds to identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for their activity. nih.gov A pharmacophore model can then be used as a template to screen large databases for new, structurally diverse molecules that fit the model or to guide the synthesis of novel derivatives. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This powerful approach allows for the direct visualization of the binding site (or "pocket") of the target. researchgate.net Using computational tools like molecular docking, researchers can predict how a ligand, such as a derivative of this compound, will bind to the target. acs.orgresearchgate.net This provides deep insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. nih.gov Crystallographic data for some 3-substituted indolin-2-ones has confirmed that they bind in the ATP binding pocket of receptor tyrosine kinases, providing a clear rationale for SBDD efforts. acs.org This knowledge allows chemists to rationally design modifications to the ligand to improve its fit and binding affinity, thereby enhancing its potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.govnih.gov Unlike qualitative SAR, QSAR provides a quantitative equation that can predict the activity of new, unsynthesized compounds. nih.gov

The process involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment), and steric or topological features (e.g., molecular weight, shape indices). nih.govresearchgate.net

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to generate an equation that links a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

For indolinone derivatives, a QSAR study could, for example, model the antiproliferative activity against a cancer cell line. The resulting model might show that activity increases with higher hydrophobicity at a certain position while decreasing with bulky substituents at another. Such models provide invaluable guidance for designing the next generation of compounds with potentially improved activity. nih.gov For instance, QSAR studies on pyrimido-isoquinolin-quinones explained that the antibacterial activity of the derivatives is influenced by steric, electronic, and hydrogen-bond acceptor properties. nih.gov

Computational Predictions of Pharmacological Profiles

ADMET properties are critical factors determining the success of a drug candidate. Poor pharmacokinetic properties are a major cause of failure in drug development. Predicting these properties in silico early in the discovery process allows researchers to prioritize compounds with a higher likelihood of success and to modify structures to overcome potential liabilities. neliti.comjapsonline.com Various computational models, many based on QSAR principles and machine learning, are available through platforms like pkCSM and SwissADME to provide these predictions. neliti.comjapsonline.com

For a scaffold like this compound, these tools can predict key parameters based on its structure. These predictions serve as a baseline to understand how further chemical modifications might alter its drug-like properties.

Below is an interactive table summarizing the computationally predicted ADMET profile for the core compound, this compound. These values are derived from established predictive algorithms and databases like PubChem and SwissADME.

ADMET ParameterPredicted Value/ClassificationSignificance
Molecular Weight176.22 g/molComplies with Lipinski's Rule of Five (<500), suggesting good potential for absorption. japsonline.com
XlogP (Hydrophobicity)1.0Indicates moderate lipophilicity, which is favorable for membrane permeability without being excessively insoluble. Complies with Lipinski's Rule of Five (<5). uni.lu
Hydrogen Bond Donors2 (from -NH₂ and -NH-)Complies with Lipinski's Rule of Five (<5), favorable for oral absorption. japsonline.com
Hydrogen Bond Acceptors2 (from C=O and -NH₂)Complies with Lipinski's Rule of Five (<10), favorable for oral absorption. japsonline.com
Aqueous Solubility (LogS)Predicted to be solubleGood solubility is crucial for absorption and distribution.
Blood-Brain Barrier (BBB) PermeabilityPredicted to not permeateSuggests the compound is less likely to cause central nervous system side effects unless designed to do so.
Cytochrome P450 (CYP) InhibitionPredicted to be a non-inhibitor of major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)Low potential for drug-drug interactions via metabolic pathways.
Human Intestinal AbsorptionPredicted to be highIndicates good potential for oral bioavailability.
AMES ToxicityPredicted to be non-mutagenicSuggests a lower risk of carcinogenicity.

V. Applications and Future Directions in 6 Amino 3,3 Dimethylindolin 2 One Research

6-Amino-3,3-dimethylindolin-2-one as a Versatile Reactant in Chemical Synthesis

The reactivity of the amino group and the lactam ring in this compound allows it to participate in a variety of chemical transformations, leading to the formation of diverse molecular architectures.

The synthesis of substituted aminoisoquinolines is an area of significant interest due to the presence of this structural motif in many biologically active compounds. While direct synthesis of aminoisoquinoline derivatives from this compound is not explicitly detailed in the provided information, the development of new synthetic methods for preparing 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines has been a focus of research. nih.gov These methods include constructing the isoquinolinone core before introducing substituents or using a catalytic intramolecular cyclization with pre-installed substitution groups. nih.gov This strategic approach has accelerated the exploration of structure-activity relationships (SAR) for this class of compounds. nih.gov

A notable application of this compound is in the synthesis of potent pentacyclic Aurora kinase inhibitors. nih.gov Aurora kinases are crucial regulators of cell division, and their inhibitors are being investigated as potential anticancer agents. nih.govnih.gov A novel class of Aurora inhibitors with a pentacyclic scaffold has been developed, and a prototype inhibitor, AKI-001, has demonstrated low nanomolar potency against both Aurora A and Aurora B enzymes. nih.gov This compound exhibits excellent cellular potency and good oral bioavailability. nih.gov The synthesis of such complex molecules highlights the importance of versatile building blocks like this compound.

Potential as a Lead Compound in Drug Discovery and Development

The inherent biological activities of molecules containing the this compound scaffold have positioned it as a promising lead compound for the development of new therapeutic agents.

Receptor tyrosine kinases (RTKs) play a critical role in cellular signaling pathways, and their dysregulation is implicated in various human diseases, including cancer. The development of drugs that specifically target RTKs is a major focus of modern drug discovery. While the direct use of this compound in RTK-specific drugs is not explicitly detailed, its role as a scaffold in kinase inhibitors, such as those targeting Aurora kinases, suggests its potential in the broader field of RTK-targeted therapies. The structural features of this compound can be modified to achieve specificity for different RTKs, offering a platform for the design of novel therapeutics.

The development of novel anticancer agents is a critical area of research, and this compound has emerged as a valuable scaffold. nih.govnih.gov Its derivatives have been investigated for their potential as anticancer agents, particularly as Aurora kinase inhibitors. nih.gov The inhibitor AKI-001, derived from a pentacyclic scaffold, has shown potent inhibition of tumor growth in vivo. nih.gov Furthermore, the design and synthesis of novel 1,3-dimethyl-6-amino indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion, have been reported. nih.gov One such derivative demonstrated remarkable suppression of IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells. nih.gov

Table 1: Investigated Anticancer Activity of this compound Derivatives

Derivative Class Target Key Findings
Pentacyclic Aurora Kinase Inhibitors Aurora A and Aurora B Kinases Low nanomolar potency, excellent cellular potency, good oral bioavailability, and potent in vivo tumor growth inhibition. nih.gov

The search for new antibacterial agents is crucial to combat the rise of antibiotic resistance. While research on this compound itself as an antibacterial agent is not extensively documented, the broader class of oxindole (B195798) derivatives has shown promise. nih.gov Various substituted oxindoles have been synthesized and screened for their antimicrobial activity against a range of bacteria and fungi, with many exhibiting significant activity. nih.gov The amino acid scaffold, a component of this compound, is also a basis for many known antimicrobial agents. nih.govmdpi.com This suggests that derivatives of this compound could be explored for their potential antibacterial properties. For instance, N-aryl amino acids have been synthesized and shown to possess antibacterial activity. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Aminoisoquinoline
AKI-001
N-aryl amino acids
1,3-dimethyl-6-amino indazole

Future Research Avenues for this compound

The exploration of this compound and its analogs is branching into several key areas, from foundational synthesis to advanced therapeutic applications. These avenues are driven by the need for more effective and specific drug molecules to address complex diseases. The inherent versatility of the indole (B1671886) structure provides a rich platform for medicinal chemists to design novel compounds with tailored properties. nih.gov

The generation of diverse chemical libraries for screening is fundamental to drug discovery. Consequently, a significant future direction lies in the development of innovative and efficient synthetic methods for this compound derivatives. Traditional synthetic routes can be limited in scope or yield, prompting chemists to explore new catalytic systems and reaction cascades.

A promising area of research involves the use of transition-metal catalysis to achieve novel chemical transformations on the indole core. For instance, a recently developed manganese(I)-catalyzed C−H dienylation of indoles allows for the creation of complex C2-dienylated indoles. acs.org This method can be followed by a one-pot cycloaddition reaction to produce intricate indole−cyclohexene (B86901) hybrid molecules. acs.org Such strategies are valuable as they can generate highly substituted and structurally complex scaffolds from simple precursors, which would be difficult to access through conventional means. acs.org Current research efforts are focused on expanding this methodology to incorporate a wider range of functionalities. acs.org

Novel Synthetic Strategy Example Description Potential Advantage
Manganese(I)-Catalyzed C−H Dienylation/Cycloaddition A one-pot reaction cascade that first adds a diene to the C2 position of the indole ring, followed by a [4+2]-cycloaddition with a dienophile. acs.orgCircumvents the instability of isolated dienylated intermediates and provides rapid access to complex, highly substituted indole-bearing cyclohexene motifs. acs.org
Two-Step Synthesis of Oxepine/Pyran Derivatives A method starting from indan-1,3-dione to create novel oxepine and pyran derivatives under simple reaction conditions. researchgate.netProvides a straightforward route to heterocyclic systems fused or linked to other functional moieties, potentially increasing biological activity. researchgate.net

Future work will likely focus on creating even more atom-economical and stereoselective synthetic pathways to expand the accessible chemical space around the this compound core.

While this compound itself is a building block, its derivatives have significant potential for therapeutic applications that warrant extensive investigation. The indol-2-one (B1256649) core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. Future research will focus on identifying specific protein targets and elucidating the mechanisms of action for novel derivatives.

One prominent area of investigation is in oncology. For example, researchers have synthesized and evaluated series of indol-2-one derivatives as potential inhibitors of the RET kinase, a key driver in some forms of thyroid cancer. nih.gov In these studies, specific compounds demonstrated significant inhibitory activity against the target kinase. nih.gov Compound D5, for instance, emerged as a particularly potent inhibitor, providing a clear direction for subsequent structure-based optimization. nih.gov The indole scaffold is also known to be effective against other cancer-related targets like LSD1 and IMPDH, suggesting that derivatives of this compound could be screened against these enzymes as well. nih.gov

Potential Target Associated Disease Area Example Research Finding
RET Kinase Thyroid CancerA series of indol-2-one derivatives were synthesized, with compound D5 showing the most potent inhibitory activity against RET kinase. nih.gov
Lysine-Specific Demethylase 1 (LSD1) CancerNovel indole derivatives have been identified as highly potent LSD1 inhibitors, demonstrating antiproliferative effects against lung cancer cells. nih.gov
Inosine Monophosphate Dehydrogenase (IMPDH) CancerIndole acrylamide (B121943) derivatives have been synthesized to target IMPDH, an enzyme crucial for cancer cell proliferation. nih.gov
Inflammatory Pathways Inflammatory DiseasesIndole-cyclohexene conjugates synthesized via novel catalytic methods have shown promising anti-inflammatory properties. acs.org

Future pre-clinical studies will need to rigorously assess the efficacy of these lead compounds in relevant cellular and animal models, while clinical investigations would follow for the most promising candidates.

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling researchers to screen vast virtual libraries and prioritize compounds for synthesis, thereby saving time and resources. mdpi.com This approach is particularly relevant for optimizing derivatives of this compound. Future research will increasingly leverage sophisticated computational methods to refine lead compounds and predict their biological activity. nih.govlongdom.org

These computational techniques are generally divided into two categories:

Structure-Based Drug Design (SBDD): This method relies on the known 3D structure of a biological target, which can be determined through techniques like X-ray crystallography or predicted with high accuracy by AI systems such as AlphaFold. mdpi.com Using molecular docking programs, researchers can simulate how different indol-2-one derivatives fit into the target's binding site and predict their binding affinity. mpg.de This allows for the rational design of modifications to the lead structure to enhance interaction and potency.

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. longdom.org These approaches use the information from a set of known active ligands to build a model. mdpi.com Techniques include Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates chemical structure with biological activity, and pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity. mdpi.commpg.de

The integration of machine learning and artificial intelligence is further revolutionizing CADD, with deep learning models showing increasing success in predicting molecular properties and bioactivities with greater accuracy. nih.gov

Computational Method Primary Application Required Information
Molecular Docking (SBDD) Predicting the binding mode and affinity of a ligand to a target. mpg.de3D structure of the target protein. mdpi.com
QSAR (LBDD) Developing a statistical model to predict the activity of new compounds. mpg.deA dataset of compounds with known chemical structures and biological activities.
Pharmacophore Modeling (LBDD) Identifying the key chemical features necessary for a ligand to bind to a target. mdpi.comA set of active ligands for the same target. mdpi.com
Molecular Dynamics (MD) Simulation Simulating the movement of a protein and ligand over time to assess binding stability. mpg.de3D structure of the protein-ligand complex.

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration without causing widespread side effects. mdpi.com Many promising compounds fail due to poor pharmacokinetic properties, such as low solubility or rapid clearance. Future research on derivatives of this compound will likely involve the development of advanced drug delivery systems to overcome these hurdles.

Nanoformulations are a key area of this research. Encapsulating a drug within a nanoparticle can improve its solubility, protect it from degradation, and control its release profile. mdpi.com

Dendrimers: These are highly branched, tree-like nanoparticles with a well-defined structure. Their unique architecture makes them attractive platforms for drug delivery, as they can enhance the bioavailability and controlled release of attached or encapsulated drug molecules. mdpi.com

Liposomes: These are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be modified to target specific cells or tissues.

Polymeric Nanoparticles: These systems can be engineered for a variety of drug delivery applications, offering controlled release and improved stability.

Another advanced strategy involves the functionalization of nanoparticle surfaces, such as gold nanoparticles, with specific ligands that can direct the drug to the desired site of action. acs.org For instance, attaching antibodies or peptides that recognize proteins overexpressed on cancer cells can achieve targeted delivery, maximizing therapeutic efficacy while minimizing systemic exposure. mdpi.com

Delivery System Core Components Key Advantages
Dendrimers Highly branched, synthetic polymers. mdpi.comEnhances solubility, bioavailability, and allows for controlled release. mdpi.com
Liposomes Phospholipid bilayers forming a vesicle.Biocompatible; can carry both water-soluble and fat-soluble drugs.
Gold Nanoparticles Colloidal gold cores. acs.orgTunable optical properties and easily functionalized surface for targeted delivery. acs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-Amino-3,3-dimethylindolin-2-one, and how can reaction conditions be optimized to minimize side products?

  • Methodology : The synthesis of indolin-2-one derivatives typically involves condensation reactions, such as those described for 3-benzylidene-indolin-2-one analogs. For example, refluxing indolin-2-one with aldehydes in acetic acid for 3 hours under controlled temperature (e.g., 80–100°C) can yield target compounds . To minimize side products, use inert atmospheres (e.g., nitrogen) and monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for validation?

  • Methodology : High-purity compounds are essential for reproducibility. Techniques include:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).
  • NMR : Confirm structural integrity via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, ensuring absence of residual solvents (e.g., DMF or acetic acid).
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can validate molecular weight .

Q. What spectroscopic and computational methods are suitable for characterizing the electronic and steric properties of this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Analyze π→π* transitions in dimethyl sulfoxide (DMSO) to assess conjugation.
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d,p) basis sets to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the binding affinity of this compound derivatives to target proteins (e.g., kinases or GPCRs)?

  • Methodology :

  • Protein Preparation : Retrieve target structures from the PDB (e.g., 4LOM for kinases) and preprocess with Schrödinger Suite (e.g., removing water, adding hydrogens).
  • Ligand Preparation : Generate 3D conformers of derivatives using RDKit or Open Babel.
  • Docking : Use AutoDock Vina or Glide with flexible side chains in binding pockets. Validate results with MM-GBSA binding energy calculations .

Q. What experimental and computational approaches are recommended to resolve contradictory data in ADME (Absorption, Distribution, Metabolism, Excretion) studies?

  • Methodology :

  • In Vitro Assays : Perform parallel artificial membrane permeability assays (PAMPA) for absorption and CYP450 inhibition screens.
  • In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict Lipinski violations, bioavailability, and toxicity. Cross-validate discrepancies by repeating assays under standardized conditions (e.g., pH 7.4 buffer) .

Q. How can researchers identify and optimize pharmacophoric features of this compound for selective receptor modulation?

  • Methodology :

  • Pharmacophore Modeling : Use MOE or Phase to define essential features (e.g., hydrogen bond donors, hydrophobic regions).
  • SAR Studies : Synthesize analogs with substituent variations (e.g., halogens, methyl groups) and test activity in cell-based assays (e.g., IC50_{50} determination).
  • Crystallography : Co-crystallize active derivatives with target proteins to validate binding modes .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

  • Methodology :

  • Quality Control : Standardize synthesis protocols (e.g., reaction time, solvent ratios) and implement batch-wise HPLC/MS validation.
  • Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., reference inhibitors).
  • Data Normalization : Express results as fold-changes relative to vehicle-treated samples to reduce inter-experiment variability .

Data Presentation and Reproducibility

Q. How should researchers present synthetic and analytical data to meet journal standards (e.g., ACS, RSC)?

  • Methodology :

  • Tables : Include yields, melting points, RfR_f values, and spectral data (e.g., NMR shifts, HRMS).
  • Figures : Provide high-resolution schemes of synthetic routes and docking poses (300 dpi, .tiff format).
  • Supplementary Information : Deposit raw spectral data in repositories like Figshare or Zenodo .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies using this compound derivatives?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals for IC50_{50}/EC50_{50} values.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.